Technical Guide: 1-(2-Bromoethyl)piperidine Hydrobromide (CAS No. 89796-22-5)
Technical Guide: 1-(2-Bromoethyl)piperidine Hydrobromide (CAS No. 89796-22-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)piperidine hydrobromide is a heterocyclic organic compound featuring a piperidine ring substituted with a bromoethyl group. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the development of more complex molecules with potential pharmacological activities. Its bifunctional nature, possessing both a nucleophilic tertiary amine (in its free base form) and a reactive alkyl bromide, makes it a versatile building block for the introduction of the piperidinoethyl moiety into various molecular scaffolds. The piperidine ring itself is a well-recognized "privileged scaffold" in medicinal chemistry, found in a wide array of approved drugs and biologically active compounds, highlighting the importance of intermediates like 1-(2-bromoethyl)piperidine hydrobromide in drug discovery and development.[1][2][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-(2-Bromoethyl)piperidine hydrobromide is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 89796-22-5 | |
| Molecular Formula | C₇H₁₅Br₂N | |
| Molecular Weight | 273.01 g/mol | |
| Appearance | Solid | |
| Melting Point | 219-220 °C | |
| Synonyms | Piperidine, 1-(2-bromoethyl)-, hydrobromide |
Synthesis and Manufacturing
While 1-(2-Bromoethyl)piperidine hydrobromide is commercially available from various suppliers, understanding its synthesis is crucial for process development and optimization. A common laboratory-scale synthesis involves the reaction of 2-piperidinoethanol with hydrobromic acid.
Experimental Protocol: Synthesis from 2-Piperidinoethanol
Materials:
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2-Piperidinoethanol
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Hydrobromic acid (48% aqueous solution)
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Toluene (or other suitable solvent)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-piperidinoethanol in toluene.
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Slowly add hydrobromic acid (48%) to the solution.
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Heat the mixture to reflux and collect the water azeotropically using the Dean-Stark trap.
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After the theoretical amount of water has been collected, continue refluxing for an additional period to ensure the reaction goes to completion.
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Cool the reaction mixture to room temperature, which should induce precipitation of the product.
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Filter the solid product and wash with a cold, non-polar solvent (e.g., hexane or ether) to remove any unreacted starting material or byproducts.
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Dry the resulting white to off-white solid under vacuum to obtain 1-(2-Bromoethyl)piperidine hydrobromide.
Note: This is a generalized procedure and may require optimization based on the scale and specific laboratory conditions. Appropriate safety precautions should be taken when handling corrosive and reactive reagents like hydrobromic acid.
Role in the Synthesis of Bioactive Molecules
The primary utility of 1-(2-Bromoethyl)piperidine hydrobromide lies in its role as an electrophilic building block for introducing the piperidinoethyl group. The bromoethyl moiety readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the synthesis of a diverse library of compounds with potential therapeutic applications.
General Experimental Workflow for Derivative Synthesis
The following diagram illustrates a generalized workflow for the synthesis of novel derivatives using 1-(2-Bromoethyl)piperidine hydrobromide as a starting material, followed by biological evaluation.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
